

# Investigational studies on Delpazolid for MDR-TB

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Investigational Studies of **Delpazolid** for Multidrug-Resistant Tuberculosis

#### Introduction

**Delpazolid** (LCB01-0371) is a novel oxazolidinone antibiotic developed by LegoChem BioSciences, Inc. as a potential treatment for multidrug-resistant tuberculosis (MDR-TB).[1][2] [3] As a member of the oxazolidinone class, it shares a mechanism of action with linezolid, a drug recommended by the World Health Organization for treating drug-resistant TB.[4][5][6] However, the prolonged use of linezolid is often hampered by significant toxicities, including myelosuppression and peripheral neuropathy.[1][4][7] **Delpazolid** was developed to offer a safer alternative while maintaining or improving efficacy against Mycobacterium tuberculosis, including drug-resistant strains.[1][8] This guide provides a comprehensive overview of the preclinical and clinical investigations into **Delpazolid**, focusing on its mechanism of action, efficacy, safety, and pharmacokinetic/pharmacodynamic profiles.

#### **Mechanism of Action**

Similar to other oxazolidinones, **Delpazolid**'s primary antibacterial action is the inhibition of bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit's 23S rRNA, preventing the formation of the initiation complex necessary for translation.[9] This mechanism is distinct from many other antibiotic classes, which reduces the likelihood of cross-resistance.



A critical aspect of oxazolidinone development is selectivity for bacterial ribosomes over eukaryotic mitochondrial ribosomes, as inhibition of the latter can lead to toxicity.[1] While **Delpazolid** does show some inhibitory effects on human mitochondrial protein synthesis, similar to linezolid, it demonstrates superior activity in prokaryotic protein synthesis inhibition.[1] This suggests that lower doses of **Delpazolid** might be sufficient for therapeutic effect, potentially reducing mitochondrial-related side effects.[1]

#### Delpazolid Mechanism of Action





Click to download full resolution via product page



**Delpazolid**'s selective inhibition of bacterial protein synthesis.

# Preclinical Investigational Studies In Vitro Activity

**Delpazolid** has demonstrated potent in vitro activity against M. tuberculosis, including MDR and extensively drug-resistant (XDR) isolates. Compared to linezolid, it shows a similar minimum inhibitory concentration (MIC) but a significantly lower minimum bactericidal concentration (MBC) against the H37Rv reference strain.[1][3]

Table 1: In Vitro Activity of **Delpazolid** vs. Linezolid against M. tuberculosis

| Strain /<br>Isolate<br>Type     | Drug           | MIC<br>(μg/mL) | MBC<br>(μg/mL) | MIC90<br>(μg/mL) | Resistanc<br>e Rate<br>(%) | Referenc<br>e |
|---------------------------------|----------------|----------------|----------------|------------------|----------------------------|---------------|
| M.<br>tuberculo<br>sis<br>H37Rv | Delpazoli<br>d | 0.25-0.5       | 1-2            | -                | -                          | [3]           |
| M.<br>tuberculosi<br>s H37Rv    | Linezolid      | 0.25-0.5       | >8             | -                | -                          | [3]           |
| MDR-TB<br>Isolates<br>(China)   | Delpazolid     | -              | -              | 0.5              | 0.8                        | [1][8]        |
| MDR-TB<br>Isolates<br>(China)   | Linezolid      | -              | -              | 1.0              | 6.7                        | [1][8]        |
| XDR-TB<br>Isolates<br>(China)   | Delpazolid     | -              | -              | 1.0              | -                          | [1][8]        |

| XDR-TB Isolates (China) | Linezolid | - | - | 0.25 | - |[1][8] |



MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MIC90: MIC required to inhibit 90% of isolates.

## **Intracellular and Combination Activity**

Studies using bone marrow-derived macrophages showed **Delpazolid** had greater efficacy than linezolid at higher concentrations in inhibiting intracellular M. tuberculosis H37Rv.[1] Furthermore, in vitro time-kill kinetics assays revealed that **Delpazolid** has partial synergism when combined with other anti-TB agents like clofazimine and bedaquiline.[1]

#### **Experimental Protocols**

- In Vitro Susceptibility Testing: The minimum inhibitory concentrations (MICs) were determined using the microplate Alamar Blue assay or broth microdilution methods with 7H9 broth.[8][10] Plates were incubated at 37°C and read after a specified period.
- Time-Kill Kinetics Assay: To evaluate drug synergy, M. tuberculosis H37Rv cultures were
  exposed to individual drugs and combinations at various concentrations (e.g., based on their
  MIC).[1] The viability of the bacteria was assessed at different time points by counting
  colony-forming units (CFU).[1]
- Intracellular Activity Assay: Bone marrow-derived macrophages were infected with M.
  tuberculosis H37Rv.[2] After infection, the cells were treated with **Delpazolid** or a comparator
  drug at various concentrations. The intracellular bacterial load was determined by lysing the
  macrophages and plating the lysate to count CFUs.[2]

## **Clinical Development Pathway**

**Delpazolid** has progressed through several clinical trial phases to evaluate its safety, pharmacokinetics, and efficacy.





Click to download full resolution via product page

Clinical development pathway for **Delpazolid** in tuberculosis.

# Clinical Trials and Human Studies Phase 1 Studies



Phase 1 trials in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of **Delpazolid**.

- Single-Ascending Dose (SAD) Study: Doses were escalated from 50 mg to 3200 mg.[1][2] The maximum tolerated dose was determined to be 2400 mg per day, with gastrointestinal adverse events noted at the 3200 mg dose.[1]
- Multiple-Ascending Dose (MAD) Studies: These studies, lasting up to 21 days, showed good tolerability for doses up to 1200 mg twice daily.[10] Importantly, no myelosuppression, a key side effect of linezolid, was observed even after three weeks of repeated dosing.[1][2]

Table 2: Summary of Phase 1 Clinical Trial Findings

| Study Type                           | Duration    | Dose Range              | Key Findings                                                                           | Reference |
|--------------------------------------|-------------|-------------------------|----------------------------------------------------------------------------------------|-----------|
| Single-<br>Ascending<br>Dose (SAD)   | Single Dose | 50 mg - 3200<br>mg      | Max tolerated<br>dose: 2400<br>mg. Mild AEs<br>up to 2400 mg;<br>GI AEs at 3200<br>mg. | [1][10]   |
| Multiple-<br>Ascending Dose<br>(MAD) | 7 days      | 400 mg - 1600<br>mg BID | Good tolerability up to 1200 mg BID with mild AEs.                                     | [10]      |

| Multiple-Ascending Dose (MAD) | 21 days | 800 mg or 1200 mg BID | No evidence of myelosuppression. Higher incidence of GI AEs at 1200 mg BID.  $\|[10]\|$ 

## Phase 2a Early Bactericidal Activity (EBA) Study

This study (NCT02836483) evaluated the bactericidal activity of **Delpazolid** monotherapy over 14 days in 79 patients with newly diagnosed, smear-positive pulmonary TB.[11][12][13]

• Experimental Protocol: Patients were randomized into several arms receiving different **Delpazolid** doses or active controls (standard HRZE regimen or linezolid).[11][12] The



primary endpoint was the average daily decline in log-transformed bacterial load (CFU/mL) in sputum.[11][12]

Table 3: EBA Study (Days 0-14) Results

| Treatment Group     | Dosing Schedule | Average Daily<br>Decline in log-CFU<br>(± SE) | Reference    |
|---------------------|-----------------|-----------------------------------------------|--------------|
| Delpazolid          | 800 mg QD       | 0.044 ± 0.016                                 | [11][12]     |
| Delpazolid          | 400 mg BID      | 0.053 ± 0.017                                 | [11][12]     |
| Delpazolid          | 800 mg BID      | 0.043 ± 0.016                                 | [11][12]     |
| Delpazolid          | 1200 mg QD      | 0.019 ± 0.017                                 | [11][12]     |
| Linezolid (Control) | 600 mg BID      | 0.154 ± 0.023                                 | [11][12][14] |
| HRZE (Control)      | Standard        | 0.192 ± 0.028                                 | [11][12][14] |

QD: Once daily; BID: Twice daily; HRZE: Isoniazid, Rifampin, Pyrazinamide, Ethambutol.

# Phase 2b Dose-Finding Study (PanACEA-DECODE)

The DECODE study (NCT04550832) was a randomized, open-label trial designed to find the optimal dose of **Delpazolid** and evaluate its safety and efficacy in combination with bedaquiline, delamanid, and moxifloxacin over 16 weeks in patients with drug-sensitive pulmonary TB.[7][15][16][17]

Experimental Protocol: 76 adult patients from Tanzania and South Africa were randomized to one of five arms: a control group receiving no Delpazolid, and four groups receiving Delpazolid at 400 mg QD, 800 mg QD, 1200 mg QD, or 800 mg BID, all in combination with the background regimen.[6][16] The study involved intensive pharmacokinetic (PK) sampling and weekly sputum collection to measure the change in mycobacterial load over time, quantified by time to positivity (TTP) in a mycobacterial growth incubator tube (MGIT) system.[4][5]

Table 4: DECODE Study (Phase 2b) Design



| Arm       | Delpazolid Dose | Background<br>Regimen                  | Number of<br>Participants<br>(planned) |
|-----------|-----------------|----------------------------------------|----------------------------------------|
| 1 (D0)    | 0 mg (Control)  | Bedaquiline + Delamanid + Moxifloxacin | 15                                     |
| 2 (D400)  | 400 mg QD       | Bedaquiline + Delamanid + Moxifloxacin | 15                                     |
| 3 (D800)  | 800 mg QD       | Bedaquiline + Delamanid + Moxifloxacin | 15                                     |
| 4 (D1200) | 1200 mg QD      | Bedaquiline + Delamanid + Moxifloxacin | 15                                     |

| 5 (D800BD) | 800 mg BID | Bedaquiline + Delamanid + Moxifloxacin | 15 |

The results from this trial indicated that a 1200 mg once-daily dose was safe and effective, with PK-PD modeling suggesting this dose would result in exposures with maximum efficacy.[15] [16] This dose is considered promising for replacing linezolid in future TB treatment regimens. [15]

## Pharmacokinetics and Pharmacodynamics (PK/PD)

Population PK-PD modeling has been crucial in understanding **Delpazolid**'s behavior and optimizing its dosage.

Pharmacokinetics: Data from 60 patients in the DECODE study showed that Delpazolid's pharmacokinetics are well-described by a two-compartment model with first-order absorption and elimination.[4][5] The clearance was estimated to be 38.1 L/h for a fat-free mass of 58kg.
 [4] Bioavailability was found to be approximately 54% higher in women than in men.[6]

Table 5: Median AUC0-24h by Dose (from DECODE Study)



| Delpazolid Dose | Median AUC0-24 (mg·h/L) | Reference |
|-----------------|-------------------------|-----------|
| 400 mg QD       | 10.1 - 10.2             | [4][6]    |
| 800 mg QD       | 28.3 - 28.6             | [4][6]    |
| 1200 mg QD      | 44.7 - 47.0             | [4][6]    |

| 800 mg BID | 68.1 - 68.5 |[4][6] |

Pharmacodynamics: A PK-PD model using TTP data showed a linear effect of **Delpazolid**'s AUC0-24 up to 50 mg·h/L on the rate of bacterial killing.[4] The median AUC observed with the 1200 mg QD dose (47.0 mg·h/L) was close to the exposure level estimated to produce the maximal effect, supporting this dose for further development.[4][16]

### **Safety and Tolerability Profile**

Across Phase 1 and 2 trials, **Delpazolid** has demonstrated a favorable safety profile, particularly concerning the severe adverse effects associated with linezolid.

- Phase 1: The most common adverse events were mild and included nausea, dizziness, and headache.[10] GI-related events were observed at the highest doses.[1]
- Phase 2a: Three serious adverse events (SAEs) were reported across all study arms
   (Delpazolid, HRZE, and linezolid), but none were assessed as being related to the study drugs.[11][12][14]
- Phase 2b: The 1200 mg once-daily dose was found to be safe with minimal side effects, raising the prospect that **Delpazolid** could avert the long-term toxicities of linezolid.[15][16]

#### Conclusion

Investigational studies on **Delpazolid** have established it as a promising candidate for the treatment of MDR-TB. It exhibits potent in vitro and early bactericidal activity against M. tuberculosis.[1][11] Clinical trials have demonstrated a favorable safety profile, notably the absence of myelosuppression, and have identified a 1200 mg once-daily dose that appears to maximize efficacy with good tolerability.[1][15][16] As **Delpazolid** moves into later-stage clinical



trials, it holds the potential to become a cornerstone of safer, more effective, and potentially shorter treatment regimens for multidrug-resistant tuberculosis.[15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 5. page-meeting.org [page-meeting.org]
- 6. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 7. A phase IIb, open-label, randomized controlled dose ranging multi-centre trial to evaluate
  the safety, tolerability, pharmacokinetics and exposure-response relationship of different
  doses of delpazolid in combination with bedaquiline delamanid moxifloxacin in adult subjects
  with newly diagnosed, uncomplicated, smear-positive, drug-sensitive pulmonary tuberculosis
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early Bactericidal Activity of Delpazolid (LCB01-0371) in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early Bactericidal Activity of Delpazolid (LCB01-0371) in Patients with Pulmonary Tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]



- 15. Promising new treatments for drug-resistant tuberculosis Study confirms safety and efficacy of two new drugs Radboudumc [radboudumc.nl]
- 16. Delpazolid in combination with bedaquiline, delamanid, and moxifloxacin for pulmonary tuberculosis (PanACEA-DECODE-01): a prospective, randomised, open-label, phase 2b, dose-finding trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Investigational studies on Delpazolid for MDR-TB]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607052#investigational-studies-on-delpazolid-for-mdr-tb]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com